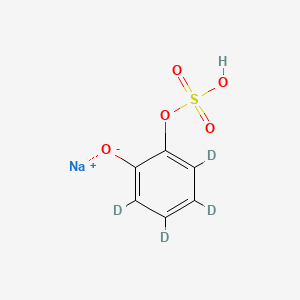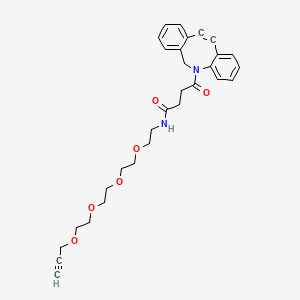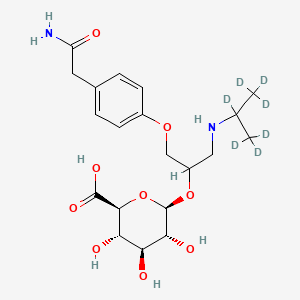
Atenolol beta-D-glucuronide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atenolol is a beta-adrenergic receptor blocker primarily used to manage hypertension and angina pectoris. It is a selective beta-1 receptor antagonist, which means it specifically targets the beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output. This compound was first introduced in 1976 as a substitute for propranolol and has since become one of the most widely prescribed beta-blockers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atenolol can be synthesized through several methods, one of which involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide with epichlorohydrin. This reaction is typically carried out in the presence of a base such as sodium hydroxide, under mild conditions, and results in the formation of atenolol with high yield .
Industrial Production Methods: In industrial settings, atenolol is often produced using a one-pot synthesis method that employs deep eutectic solvents (DES). This method is environmentally friendly and efficient, allowing for the synthesis of atenolol without the need for additional bases or catalysts. The process is scalable and can be conducted under mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Atenolol undergoes various chemical reactions, including:
Oxidation: Atenolol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Atenolol can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products:
Oxidation: Oxidized derivatives of atenolol.
Reduction: Reduced forms of atenolol.
Substitution: Substituted atenolol derivatives.
Wissenschaftliche Forschungsanwendungen
Atenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving beta-blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Extensively used in clinical trials to study its efficacy in treating cardiovascular diseases, including hypertension and angina.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Atenolol works by selectively blocking beta-1 adrenergic receptors in the heart. These receptors are normally activated by catecholamines such as epinephrine and norepinephrine, which increase heart rate and cardiac output. By blocking these receptors, atenolol reduces heart rate, decreases cardiac output, and lowers blood pressure. This mechanism makes it effective in managing conditions like hypertension and angina .
Vergleich Mit ähnlichen Verbindungen
Metoprolol: Another selective beta-1 blocker, but with a shorter half-life compared to atenolol.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Labetalol: A mixed alpha and beta-blocker used for more severe hypertension.
Uniqueness of Atenolol: Atenolol’s selectivity for beta-1 receptors and its relatively long half-life make it a preferred choice for patients with cardiovascular conditions. Unlike propranolol, atenolol has fewer central nervous system side effects due to its lower lipid solubility .
Eigenschaften
Molekularformel |
C20H30N2O9 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,10D |
InChI-Schlüssel |
TUFRIQODZMVHRP-NLTLVACXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


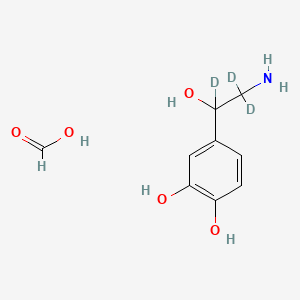
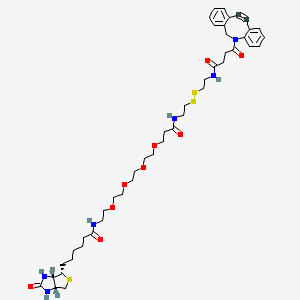
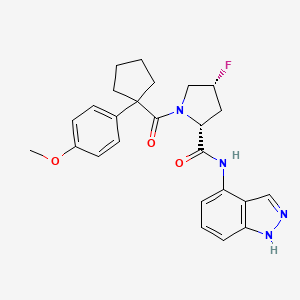
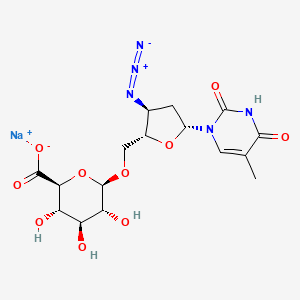
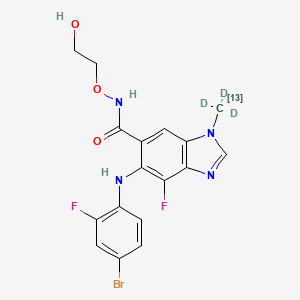
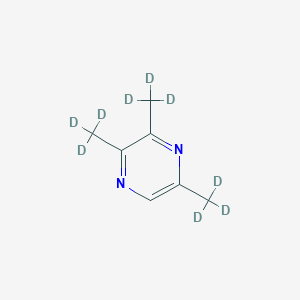
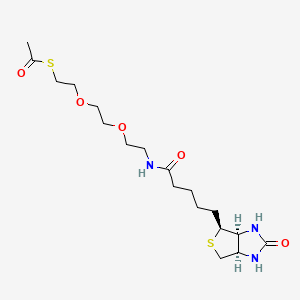
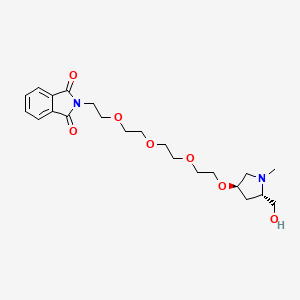
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)


